Edronax

Descripción general

Descripción

Edronax, also known as Reboxetine, is used for the treatment of depression . It is thought to correct a chemical imbalance in parts of the brain, thereby relieving the symptoms of depression . There is no evidence that this compound is addictive .

Synthesis Analysis

The synthesis of this compound involves an enantiospecific synthesis which uses Sharpless epoxidation chemistry, an enzymatic process to selectively protect a primary alcohol, and a new efficient method of chiral morpholine construction as key steps .

Chemical Reactions Analysis

This compound is a selective noradrenaline reuptake inhibitor (NaRI) and does not affect dopamine or serotonin reuptake . It has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Aplicaciones Científicas De Investigación

Tratamiento de la depresión aguda

Reboxetina, comercializado como Edronax, se utiliza principalmente en el tratamiento de la depresión aguda. Funciona como un inhibidor selectivo de la recaptación de norepinefrina, que ayuda a aliviar los síntomas de la depresión al aumentar los niveles de norepinefrina en el cerebro .

Mantenimiento de la depresión mayor

Para las personas que han mostrado una respuesta positiva a this compound durante el tratamiento agudo, también se utiliza para la fase de mantenimiento de la depresión mayor. Esto ayuda a prevenir recaídas y mantener los beneficios terapéuticos a lo largo del tiempo .

Comparación con ISRS

this compound se ha comparado con los inhibidores selectivos de la recaptación de serotonina (ISRS) en revisiones sistemáticas y metaanálisis para evaluar su eficacia y perfil de seguridad. Los estudios han tenido como objetivo medir los beneficios y los posibles daños cuando se usa para el tratamiento agudo de la depresión .

Aprobación y regulación del tratamiento

El estado de aprobación del medicamento varía según el país, lo que refleja diferentes respuestas regulatorias basadas en datos de ensayos clínicos y preocupaciones sobre el sesgo de publicación. Por ejemplo, se ha aprobado en varios países europeos, pero se rechazó la aprobación en los Estados Unidos .

Terapia de aumento

En los casos en que los pacientes con depresión moderada a grave no responden adecuadamente a los ISRS, this compound se ha utilizado como terapia de aumento. Este enfoque combina reboxetina con un ISRS para mejorar el efecto antidepresivo .

Datos no publicados y sesgo de publicación

Ha habido un debate significativo con respecto a los datos no publicados y el sesgo de publicación con respecto a los ensayos clínicos de reboxetina. Esto incluye debates sobre la transparencia y la disponibilidad de datos de ensayos para su revisión independiente .

Mecanismo De Acción

Edronax, also known as Reboxetine, is an antidepressant drug primarily used in the treatment of major depression . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in regulating mood and cognition .

Mode of Action

This compound acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the noradrenaline neurotransmission pathway . By inhibiting the reuptake of noradrenaline, this compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

- Absorption : It is rapidly and extensively absorbed following oral administration .

- Protein Binding : Approximately 98% of the drug is bound to proteins .

- Metabolism : It is metabolized in the liver, primarily mediated by CYP3A4 .

- Elimination Half-life : The half-life is approximately 12-12.5 hours .

- Excretion : About 78% of the drug is excreted in the urine, with 9-10% unchanged .

Result of Action

The inhibition of noradrenaline reuptake by this compound leads to an increased concentration of noradrenaline in the synaptic cleft. This enhances noradrenergic signaling, which can help alleviate symptoms of depression .

Safety and Hazards

Edronax should not be taken if you have an allergy to any medicine containing reboxetine or any of the ingredients listed in its leaflet . It should not be taken if you are taking other medicines used to treat depression such as monoamine oxidase inhibitors (MAOIs), or if you have glaucoma (high pressure in the eye) . It is not recommended for use in children or adolescents younger than 18 years .

Análisis Bioquímico

Biochemical Properties

Edronax functions by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action is facilitated by its interaction with the norepinephrine transporter, a protein responsible for the reabsorption of norepinephrine into presynaptic neurons. By binding to this transporter, this compound prevents the reuptake of norepinephrine, leading to an increase in its extracellular concentration. This interaction is highly selective, with minimal effects on other neurotransmitters such as serotonin and dopamine .

Cellular Effects

This compound influences various cellular processes by modulating norepinephrine levels. In neurons, increased norepinephrine enhances synaptic transmission and can lead to improved mood and cognitive function. It also affects cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are crucial for neurotransmitter release and synaptic plasticity. Additionally, this compound can influence gene expression by activating transcription factors that regulate the expression of genes involved in mood regulation and neuroplasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the norepinephrine transporter, inhibiting its function. This inhibition prevents the reuptake of norepinephrine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The increased availability of norepinephrine enhances adrenergic signaling, which is associated with improved mood and cognitive function. This compound does not significantly affect the reuptake of serotonin or dopamine, making it a highly selective norepinephrine reuptake inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, there is a rapid increase in norepinephrine levels, which can lead to immediate improvements in mood and cognitive function. With prolonged use, the body may adapt to the increased norepinephrine levels, potentially leading to a decrease in efficacy. Studies have shown that this compound is relatively stable, with a half-life of approximately 12 hours, allowing for consistent therapeutic effects with regular dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to improve mood and cognitive function without significant adverse effects. At higher doses, it can lead to increased heart rate, blood pressure, and other cardiovascular effects. Toxicity studies have indicated that extremely high doses of this compound can cause severe adverse effects, including seizures and cardiovascular collapse .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 3A4 enzyme. The main metabolic pathways include O-dealkylation, hydroxylation, and oxidation of the morpholine ring, followed by glucuronide or sulfate conjugation. The primary metabolite of this compound is O-desethylreboxetine, which is further metabolized and excreted in the urine. These metabolic processes ensure the elimination of this compound from the body, maintaining its therapeutic levels .

Transport and Distribution

This compound is rapidly absorbed following oral administration and is extensively distributed throughout the body. It is highly protein-bound, with approximately 97-98% of the drug bound to plasma proteins. This extensive binding facilitates its transport and distribution within tissues. This compound is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and synaptic vesicles of neurons. Its localization is facilitated by its binding to the norepinephrine transporter, which is predominantly found in the presynaptic terminals of adrenergic neurons. This subcellular localization is crucial for its function, as it allows this compound to effectively inhibit norepinephrine reuptake and enhance adrenergic signaling .

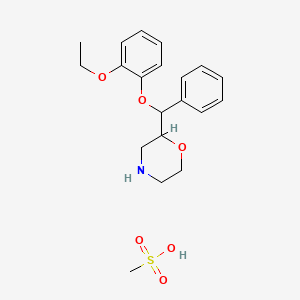

Propiedades

IUPAC Name |

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50917492 | |

| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93851-87-7 | |

| Record name | Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

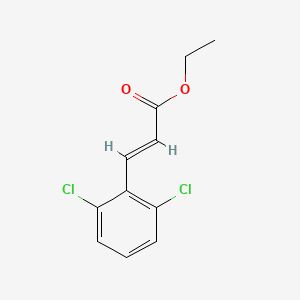

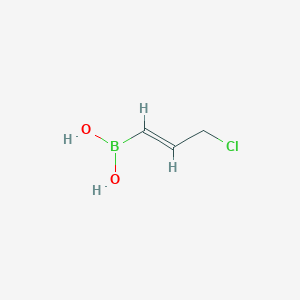

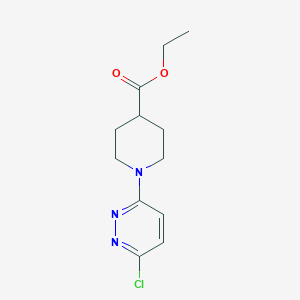

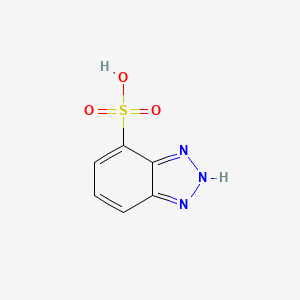

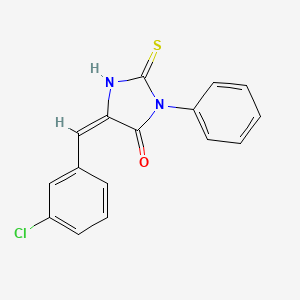

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

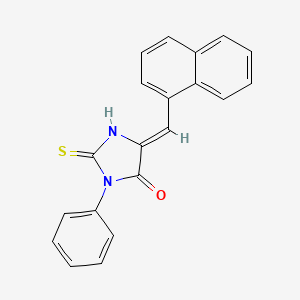

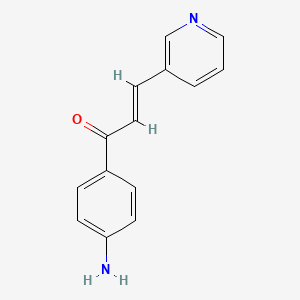

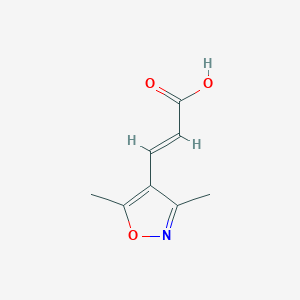

Feasible Synthetic Routes

Q & A

Q1: How does Edronax (Reboxetine) interact with its target and what are the downstream effects?

A1: this compound, also known as Reboxetine, is a selective noradrenaline reuptake inhibitor (NARI). [, , ] It exerts its antidepressant effect by selectively binding to the norepinephrine (NE) transporter, effectively blocking the reuptake of extracellular NE back into presynaptic terminals. [] This leads to an increased concentration of NE in the synaptic cleft, enhancing noradrenergic neurotransmission. [, ] This mechanism is believed to contribute to its mood-elevating effects. [, ]

Q2: What is the structural characterization of Reboxetine?

A2: Reboxetine's molecular formula is C19H23NO3S. [] Its molecular weight is 345.45 g/mol. [] While the provided abstracts do not offer specific spectroscopic data, its structure consists of a morpholine ring linked to a phenylmethyl group via an ethoxyphenoxy bridge. []

Q3: Has Reboxetine been compared to other antidepressants in clinical trials?

A3: Yes, studies have compared the efficacy and tolerability of Reboxetine with other antidepressants. One study found that Reboxetine demonstrated comparable efficacy to Citalopram, a selective serotonin reuptake inhibitor (SSRI), in reducing depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D). [] Notably, the study highlighted distinct side effect profiles between the two drugs. []

Q4: What are the potential advantages of Reboxetine's selectivity for the norepinephrine transporter?

A4: The selectivity of Reboxetine for the NE transporter is a key aspect of its pharmacological profile. [] This targeted action is thought to contribute to its potentially favorable side effect profile compared to older antidepressants like tricyclic antidepressants (TCAs). [] TCAs often interact with multiple receptors, leading to a wider range of side effects. []

Q5: What are some of the challenges encountered in the development of Reboxetine as an antidepressant?

A5: Despite promising preclinical and initial clinical data, Reboxetine's path to becoming a widely available antidepressant has faced challenges. Although granted a preliminary letter of approval in 1999 by the U.S. Food and Drug Administration (FDA), subsequent clinical trials led to a letter of non-approval. [] The exact reasons for this decision remain unclear. []

Q6: Are there any concerns regarding the transparency of research data related to Reboxetine?

A6: Yes, there have been concerns raised about the transparency of Reboxetine research data. The Institute for Quality and Efficiency in Health Care (IQWiG) in Germany accused Pfizer, the manufacturer of this compound (Reboxetine), of withholding complete data from clinical trials. [] This lack of transparency was criticized, as it could hinder informed decision-making for both healthcare providers and patients. []

Q7: Beyond its antidepressant effects, are there other potential applications being investigated for Reboxetine?

A7: While primarily recognized for its potential as an antidepressant, Reboxetine's pharmacological properties have sparked interest in other areas of research. Its role in influencing social behavior has been explored. One study observed improvements in social functioning in patients treated with Reboxetine compared to those treated with fluoxetine. [, ] This suggests possible applications in conditions where social dysfunction is a prominent feature. Furthermore, Reboxetine has proven valuable as a pharmacological tool in preclinical studies investigating the complexities of depressive disorders and the role of the noradrenergic system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)